
Faropenem(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Faropenem(1-) is a member of penems and a member of oxolanes.
Wissenschaftliche Forschungsanwendungen
Treatment of Urinary Tract Infections (UTIs)
Faropenem has been primarily utilized in Japan and India for treating UTIs. Clinical trials indicate that it is effective against various uropathogens, including Escherichia coli and Klebsiella pneumoniae. However, there are concerns regarding treatment failures and recurrence rates associated with Faropenem therapy .
Table 1: Clinical Trials of Faropenem for UTIs
Study Type | Location | Sample Size | Indication | Key Findings |
---|---|---|---|---|
Randomized | Japan | 1671 | UTI | Efficacy comparable to cefuroxime |
Observational | USA/Canada | 10 | UTI | Limited evidence on long-term outcomes |
Respiratory Tract Infections
Faropenem has shown effectiveness against respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Studies have demonstrated that it can be a suitable alternative to other antibiotics in treating community-acquired pneumonia and acute exacerbations of chronic bronchitis .
Table 2: Efficacy of Faropenem in Respiratory Infections
Pathogen | Activity Level |
---|---|
Streptococcus pneumoniae | High |
Haemophilus influenzae | High |
Moraxella catarrhalis | Moderate |
Pediatric Applications
In pediatric populations, Faropenem has been administered safely at doses ranging from 15 to 30 mg/kg/day. It has demonstrated significant activity against common pediatric pathogens and is particularly effective for respiratory infections among children under two years old .
Table 3: Indications of Faropenem in Pediatric Patients
Indication |
---|
Bacterial pneumonia |
Otitis media |
Acute sinusitis |
Urinary tract infections |
Resistance Mechanisms
Despite its broad-spectrum activity, resistance to Faropenem can occur, particularly due to the production of metallo β-lactamases. However, studies indicate that resistance rates are lower compared to other β-lactams like imipenem .
Table 4: Resistance Profiles of Common Pathogens
Pathogen | Resistance Rate (%) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | High |
Enterococcus faecium | Moderate |
Klebsiella pneumoniae | Low |
Case Study 1: Treatment Outcome in Multidrug-Resistant Infections
A study involving patients with multidrug-resistant infections highlighted the effectiveness of Faropenem as an alternative therapy. Patients treated with Faropenem showed significant improvement in clinical symptoms and microbiological clearance .
Case Study 2: Pediatric Use in Community-Acquired Infections
In a cohort study involving pediatric patients with community-acquired infections, Faropenem was found to be more effective than traditional therapies in cases resistant to standard treatments. The study reported a high success rate with minimal adverse effects .
Eigenschaften
Molekularformel |
C12H14NO5S- |
---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/p-1/t5?,6-,7?,11-/m1/s1 |
InChI-Schlüssel |
HGGAKXAHAYOLDJ-YZJVMBJSSA-M |
Isomerische SMILES |
CC(C1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O |
Kanonische SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.